Methyl [2,3'-bipyridine]-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-2-5-10(14-11)9-4-3-7-13-8-9/h2-8H,1H3 |
InChI Key |
GZPVJIVVQBPZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Crystallography for Ligand and Complex Elucidation
X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and stereochemistry.
Single-crystal X-ray diffraction analysis provides an atomic-level map of the compound. For molecules like Methyl [2,3'-bipyridine]-6-carboxylate, this technique would reveal the precise spatial arrangement of the two pyridine (B92270) rings and the methyl ester substituent. Key structural parameters that would be determined include:
The dihedral angle between the planes of the two pyridine rings, which is a critical feature of bipyridine-based ligands.
Bond lengths and angles within the aromatic systems and the ester functional group, confirming the expected geometry.
The conformation of the methyl ester group relative to the pyridine ring to which it is attached.
While specific crystallographic data for the title compound is not extensively reported, analysis of related structures, such as other substituted bipyridines, demonstrates the utility of this technique. iucr.orgnih.gov For instance, in similar structures, the asymmetric unit is precisely defined, and the planarity or deviation from planarity of the ring systems is quantified. nih.govmdpi.com The refinement of the crystal structure data is typically carried out using software like SHELXL to achieve a high degree of accuracy. iucr.org
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by non-covalent supramolecular interactions. For this compound, the following interactions would be anticipated and analyzed:
π–π Stacking: The aromatic pyridine rings are expected to engage in π–π stacking interactions, a common feature in the crystal engineering of bipyridine compounds that helps stabilize the crystal structure. nih.govnus.edu.sg The centroid-centroid distance between interacting rings is a key parameter used to characterize these interactions. nih.gov
Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C—H···O and C—H···N intermolecular hydrogen bonds involving the aromatic protons and the ester's carbonyl oxygen or pyridine nitrogen atoms can play a significant role in directing the molecular assembly. nih.gov
Halogen Interactions: In halogenated derivatives, halogen bonds can act as a significant tool in directing crystal formation and designing supramolecular architectures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.
High-resolution ¹H and ¹³C NMR spectra provide the primary data for structural confirmation and purity assessment. Based on the structure of this compound and data from analogous compounds, the following spectral features are expected. rsc.org
¹H NMR: The proton spectrum would feature distinct signals for the aromatic protons on the two different pyridine rings, appearing in the downfield region (typically δ 7.0–9.5 ppm). The methyl ester group would give rise to a characteristic singlet in the upfield region, likely around δ 3.9–4.0 ppm.
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal (δ ~165 ppm). The aromatic carbons would resonate in the δ 120–155 ppm range. The methyl carbon of the ester group would appear significantly upfield (δ ~52 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 9.5 | Doublet, Triplet, Multiplet |
| Methyl Protons (-OCH₃) | ¹H | ~3.9 - 4.0 | Singlet |
| Carbonyl Carbon (C=O) | ¹³C | ~165 | N/A |
| Aromatic Carbons | ¹³C | 120 - 155 | N/A |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons within each individual pyridine ring system by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connectivities.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can help determine the preferred conformation and the relative orientation of the two pyridine rings in solution.
While specific 2D NMR data for this compound is not detailed in the literature, these techniques have been successfully applied to fully characterize the structures of other complex bipyridine and heterocyclic systems. westmont.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the spectra would be dominated by vibrations associated with the ester group and the bipyridine core.
The most prominent and diagnostically useful bands expected are:
C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1710–1730 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group.
Aromatic Ring Vibrations: A series of bands in the 1400–1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyridine rings.
C-O Stretch: Bands associated with the C-O stretching of the ester group, usually found in the 1100–1300 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of complex vibrational spectra. researchgate.netresearchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Rings | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2960 | Medium |
| C=O Stretch | Ester Carbonyl | 1710 - 1730 | Strong |
| C=C / C=N Stretch | Pyridine Rings | 1400 - 1600 | Medium to Strong |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The key functional groups include the bipyridine core and the methyl carboxylate group. The C=O stretching vibration of the ester carbonyl group would likely appear as a strong, sharp band in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would produce bands in the 1200-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the two pyridine rings would be observed in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings and the methyl group would be expected above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ range, respectively.
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 | Medium-Weak |
| C=O Stretch (Ester) | 1700-1730 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |
Note: This table is based on expected values for similar compounds and is not derived from experimental data for this compound.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the bipyridine ring system, which are often weak or inactive in the IR spectrum. The symmetric stretching of the pyridine rings would be expected to produce a strong signal. While specific Raman shifts for this compound are not available, analysis of related bipyridine structures suggests that key signals would correspond to the in-plane and out-of-plane ring deformations.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Response
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the aromatic bipyridine system. Typically, bipyridine compounds exhibit strong absorption bands in the UV region, often between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the substitution pattern and the solvent used. For a related isomer, Methyl [3,3'-bipyridine]-6-carboxylate, an extrapolated maximum absorption (λmax) is noted at 275 nm in methanol. vulcanchem.com
Table 2: Expected UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|
Note: This table is based on general knowledge of bipyridine compounds and extrapolated data from a related isomer, not direct experimental data for the target compound.
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy measures the light emitted from a substance after it has absorbed photons. Many bipyridine-containing compounds, particularly their metal complexes, are known to be luminescent. The emissive properties of this compound would depend on its ability to fluoresce or phosphoresce upon excitation. The emission wavelength and quantum yield would be key parameters in characterizing its photophysical behavior. Without experimental data, it is not possible to specify the emissive properties of this compound.
Other Complementary Characterization Methods
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the theoretical elemental composition can be calculated. Experimental determination of the percentages of carbon, hydrogen, and nitrogen would be required to verify the purity and identity of a synthesized sample.
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 67.28 |
| Hydrogen | H | 4.70 |
| Nitrogen | N | 13.08 |
Note: This table presents calculated theoretical values based on the molecular formula.
Mass Spectrometry (e.g., FAB-MS) for Molecular Weight Confirmation
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. In a typical FAB-MS experiment, the analyte is dissolved in a non-volatile liquid matrix (such as glycerol (B35011) or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms (like xenon or argon). This process desorbs and ionizes the sample molecules, which can then be analyzed by the mass spectrometer.
For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the theoretical molecular weight is 214.22 g/mol . cymitquimica.com In a FAB-MS analysis, the primary ion observed for molecular weight confirmation would be the protonated molecule, [M+H]⁺. This would be expected to appear at a mass-to-charge ratio (m/z) of approximately 215.23.
Although specific FAB-MS spectral data for this compound is not documented in readily accessible literature, the expected primary ion in its positive-ion FAB mass spectrum would be the protonated molecule. The observation of this ion would serve as direct confirmation of the compound's molecular weight.
Table 1: Expected FAB-MS Data for this compound
| Analyte | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Expected Ion | Expected m/z |
| This compound | C₁₂H₁₀N₂O₂ | 214.22 | [M+H]⁺ | ~215.23 |
Coordination Chemistry and Metal Complexation of Methyl 2,3 Bipyridine 6 Carboxylate
Fundamental Ligand Properties and Coordination Modes
The primary and most well-established coordination mode for bipyridine ligands is bidentate chelation through the two pyridine (B92270) nitrogen atoms to a metal center, forming a stable five-membered ring. While crystal structures specifically for Methyl [2,3'-bipyridine]-6-carboxylate complexes are not widely reported, the behavior of numerous substituted 2,2'-bipyridine (B1663995) and other polypyridyl ligands strongly supports this N,N'-chelation. wikipedia.orgiucr.orgiucr.org This binding mode is driven by the chelate effect, where the formation of a cyclic structure with the metal ion enhances the thermodynamic stability of the complex. The nitrogen atoms act as Lewis bases, donating their lone pair of electrons to the empty orbitals of a transition metal ion.
The methyl carboxylate group at the 6-position of one of the pyridine rings introduces the potential for secondary interactions with the metal center or with other coordinated ligands. The carbonyl oxygen of the ester is a potential donor atom and could engage in secondary coordination to the metal ion, particularly if the metal center is coordinatively unsaturated or if the geometry of the primary N,N'-chelation allows for a close approach of the ester group.
In related pyridine-carboxylate complexes, the carboxylate group has been observed to participate in the coordination sphere of the metal. iucr.orgnih.gov For instance, in some copper(II) complexes with 3-methylbenzoate and 2,2'-bipyridine, the carboxylate binds in both monodentate and bidentate fashions. iucr.org While this involves a carboxylate anion rather than an ester, it highlights the potential for oxygen donors in this position to interact with the metal. Furthermore, the ester group can act as a hydrogen bond acceptor, forming hydrogen bonds with coordinated solvent molecules (like water) or with protic functional groups on other ligands within the coordination sphere. iucr.org These hydrogen bonding interactions can play a significant role in the stabilization of the crystal lattice of the resulting metal complexes.
The rotational freedom around the C2-C3' bond in the free ligand is constrained upon chelation. The resulting conformation will be a compromise between maximizing the metal-ligand orbital overlap and minimizing steric repulsions between the pyridine rings and with other ligands. This conformational rigidity is a key feature of bipyridine complexes and contributes to their use in applications such as catalysis and materials science.
The binding of this compound to a metal ion is governed by both steric and electronic factors.
Electronic Effects: The pyridine rings are π-deficient aromatic systems, making them good π-acceptors. This allows for the formation of not only a σ-bond from the nitrogen lone pair to the metal but also a π-backbond from filled metal d-orbitals to the π* orbitals of the pyridine rings. The methyl carboxylate group is an electron-withdrawing group, which can further enhance the π-acceptor ability of the substituted pyridine ring. This can lead to stronger metal-ligand bonds with electron-rich metal centers. Substituents on bipyridine ligands are known to alter their electronic properties, which in turn affects the properties of the resulting metal complexes. tandfonline.com
Steric Effects: The methyl carboxylate group at the 6-position introduces steric bulk in the vicinity of one of the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry and may disfavor the coordination of other bulky ligands around the metal center. researchgate.net The size of the metal ion will also play a role; smaller metal ions will be more sensitive to the steric demands of the ligand. In some cases, significant steric clash can lead to distortions from ideal geometries or even prevent the formation of certain complexes. wikipedia.org
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would rely on a variety of spectroscopic and analytical techniques.
While specific synthetic procedures for this compound complexes are not extensively documented in the literature, the synthesis of complexes with analogous pyridyl-carboxylate and bipyridine ligands is well-established. These methods can be adapted for the title compound.
General Synthetic Approach: A common method involves dissolving the ligand and a metal salt (e.g., chloride, nitrate, perchlorate, or triflate salt of the desired metal) in a suitable solvent, such as ethanol, methanol, acetonitrile, or water. The reaction mixture is then stirred, often with gentle heating, to promote complex formation. The resulting complex may precipitate out of solution upon cooling or after the addition of a counter-ion or a less-polar solvent.
Characterization Techniques:
NMR Spectroscopy: Useful for characterizing diamagnetic complexes in solution and for confirming the coordination of the ligand.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many bipyridine complexes.
Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine rings and the carboxylate ester group upon complexation.
Mass Spectrometry: Used to determine the mass-to-charge ratio of the complex ion, confirming its composition.
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm its empirical formula.
The following table summarizes the types of complexes that have been formed with related pyridyl-carboxylate or bipyridine ligands, which can serve as a guide for the expected complexes with this compound.
| Metal Ion | Example of a Related Complex System | Expected Coordination Geometry | Relevant Research Findings |
| Fe(II/III) | Iron(II) complexes with tripodal ligands based on tris(2-pyridylmethyl)amine. researchgate.net | Octahedral | Spin-crossover behavior is often observed in Fe(II) complexes with pyridyl ligands. nsf.gov |
| Ru(II) | Ruthenium(II) bipyridine complexes with halogen-substituted salicylates. mdpi.com | Octahedral | Ru(II) polypyridyl complexes are known for their rich photophysical and electrochemical properties. |
| Ni(II) | Nickel(II) complexes with pyridine and cyclam. cmu.edu | Octahedral, Square Planar | The geometry can be influenced by the co-ligands and reaction conditions. |
| Cu(II) | Copper(II) complexes with pyridyl-appended diazacycloalkanes. acs.org | Square Pyramidal, Distorted Octahedral | Cu(II) complexes often exhibit Jahn-Teller distortions. researchgate.net |
| Co(II/III) | Cobalt(II) mixed ligand complexes of 2,2'-bipyridine and ethylenediamine. | Octahedral | Cobalt complexes are studied for their catalytic and biological activities. |
| Zn(II) | Zinc(II) pyridinyl amine complexes. carta-evidence.org | Tetrahedral, Octahedral | Zn(II) complexes are often used as models for biological systems due to their diamagnetic nature. nih.gov |
| Mn(II/III) | Manganese(II) complexes of 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine. osti.gov | Octahedral | Manganese complexes are of interest for their catalytic activity in oxidation reactions. scielo.br |
| Ag(I) | Silver(I) complexes of pyridine and (benz)imidazole derivatives. nih.gov | Linear, Trigonal Planar, Tetrahedral | The coordination number and geometry can be highly variable for Ag(I). jscimedcentral.com |
| Cd(II) | Cadmium(II) complexes with 8-[(2-pyridylmethyl)amino]-quinoline. researchgate.net | Distorted Octahedral, Heptacoordinate | Cadmium complexes have been investigated for their structural diversity and luminescent properties. mdpi.comacs.org |
Transition Metal Complexes (e.g., Fe, Ru, Ni, Cu, Co, Zn, Mn, Ag, Cd)
Mononuclear Coordination Compounds
While extensive research on mononuclear complexes of this compound is still emerging, the coordination behavior of closely related bipyridine carboxylate ligands provides significant insights. For instance, mononuclear ruthenium complexes featuring the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand demonstrate a stable octahedral coordination geometry. rsc.org In these complexes, the bda ligand typically occupies the equatorial plane, creating a robust framework for further chemical transformations. rsc.org
Similarly, isostructural monomeric complexes of iron(II), cobalt(II), and nickel(II) have been synthesized with a ligand derived from 6-methylpyridine-2,3-dicarboxylic acid. nih.gov These compounds exhibit an octahedral geometry around the central metal ion, highlighting the tendency of such ligands to form stable, six-coordinate mononuclear species. nih.gov The fundamental chelating ability of the bipyridine unit, combined with the coordinating potential of the carboxylate group, suggests that this compound readily forms stable mononuclear complexes with a variety of transition metals.
Dinuclear and Polynuclear Architectures
The bifunctional nature of bipyridine carboxylate ligands makes them excellent candidates for the construction of multinuclear architectures. The carboxylate group can act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear structures.
A notable example is the centrosymmetric dinuclear cadmium(II) complex formed with the related ligand, 3-carboxy-6-methylpyridine-2-carboxylate. nih.govnih.gov In this architecture, the ligand exhibits an unusual μ₂-κ³ coordination mode, where it chelates to one cadmium center through a pyridine nitrogen and a carboxylate oxygen, while the same carboxylate oxygen bridges to an adjacent cadmium ion. nih.govnih.gov This bridging results in a dinuclear unit with a Cd···Cd separation of 3.700(3) Å. nih.gov The formation of such dimeric structures underscores the potential of this compound to facilitate the assembly of complex polynuclear frameworks.
| Compound Name | Metal Ion | Bridge | Nuclearity | Reference |
| Bis(μ-3-carboxy-6-methylpyridine-2-carboxylato)-bis[(2,2'-bipyridine)(nitrato)cadmium] | Cd(II) | Carboxylate | Dinuclear | nih.govnih.gov |
Lanthanide Metal Complexes and Their Photophysical Attributes
Lanthanide complexes are of particular interest due to their unique luminescent properties. The bipyridine moiety in ligands like this compound can act as an efficient "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.commaynoothuniversity.ie
Research on new terbium(III) and europium(III) complexes with aryl-2,2'-bipyridine ligands has demonstrated pronounced characteristic luminescence of the lanthanide(III) cation upon photoexcitation. maynoothuniversity.ie A closely related compound, 5-tolyl-2,2′-bipyridine-6-carboxylic acid methyl ester, has been utilized as a starting material in the synthesis of ligands for such luminescent lanthanide complexes. maynoothuniversity.ie The photophysical properties of these complexes, including luminescence lifetime and quantum yield, are significantly influenced by the specific structure of the ligand and the coordination environment of the lanthanide ion. maynoothuniversity.ie The triplet state energy of the bipyridine-based ligand is crucial for efficient sensitization of the luminescence of lanthanide ions such as Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺. mdpi.com
Coordination with Main Group and Heavy Metals
The coordination chemistry of bipyridine carboxylate ligands extends to main group and heavy metals. The formation of a stable dinuclear complex with the heavy metal cadmium, as discussed previously, serves as a prime example. nih.govnih.gov In this complex, the ligand effectively coordinates the Cd(II) ions, demonstrating the favorability of the N,O-donor set for binding to such metals.
Furthermore, studies on lead(II) coordination complexes with phenanthroline derivatives, which are structurally and electronically similar to bipyridines, have shown the formation of both two-dimensional layer structures and binuclear units. wikipedia.org In these lead complexes, carboxylate groups from related ligands link the metal centers, indicating a similar potential for this compound to form extended structures with heavy metals. wikipedia.org
Structural Elucidation of Metal-Ligand Assemblies
The precise arrangement of atoms in metal complexes of this compound and its analogs is determined through techniques such as single-crystal X-ray diffraction. This analysis provides critical information on coordination geometries, bond lengths, and bond angles.
Analysis of Coordination Geometries (e.g., Octahedral, Square Pyramidal)
The coordination geometry around a metal center is dictated by factors such as the size and charge of the metal ion, the nature of the ligand, and steric interactions. In complexes with bipyridine-based ligands, octahedral geometry is very common, particularly in "tris(bipy)" complexes where three bipyridine ligands coordinate to a metal ion. scispace.com
In the case of the dinuclear cadmium complex with 3-carboxy-6-methylpyridine-2-carboxylate, each six-coordinate Cd(II) ion is in a distorted octahedral N₃O₃ environment. nih.gov The significant variation in coordination angles indicates a considerable departure from ideal octahedral geometry. nih.gov Similarly, mononuclear ruthenium complexes with the bda ligand also exhibit a distorted octahedral coordination geometry. rsc.org The specific coordination environment is crucial in determining the reactivity and physical properties of the complex.
| Complex Type | Metal Ion | Coordination Geometry | Reference |
| Mononuclear | Ru(III) | Distorted Octahedral | rsc.org |
| Mononuclear | Fe(II), Co(II), Ni(II) | Octahedral | nih.gov |
| Dinuclear | Cd(II) | Distorted Octahedral | nih.gov |
Metal-Ligand Bond Distances and Angles
Detailed structural analysis provides precise measurements of the distances between the metal center and the coordinating atoms of the ligand, as well as the angles between these bonds. These parameters are fundamental to understanding the nature and strength of the metal-ligand interactions.
In the dinuclear cadmium complex mentioned earlier, the Cd-O and Cd-N bond distances span a narrow range from 2.304(2) Å to 2.332(3) Å. nih.gov The bridging Cd-O distances are the shortest within the coordination sphere. nih.gov However, the coordination angles show a wide variation, with cis angles ranging from 71.15(10)° to 115.79(9)° and trans angles from 142.36(8)° to 159.48(9)°, confirming the distorted octahedral geometry. nih.gov
Table of Selected Bond Distances and Angles for the Dinuclear Cadmium Complex
| Bond | Distance (Å) | Angle | Degree (°) |
| Cd1-O1 | 2.304(2) | O1-Cd1-N1 | 71.15(10) |
| Cd1-O1' | 2.310(2) | O1-Cd1-O3 | 90.31(9) |
| Cd1-O3 | 2.321(2) | N1-Cd1-N11 | 159.48(9) |
| Cd1-N1 | 2.327(3) | O1-Cd1-N12 | 115.79(9) |
| Cd1-N11 | 2.332(3) | O1'-Cd1-N11 | 142.36(8) |
| Cd1-N12 | 2.332(3) |
Data from the dinuclear cadmium complex with 3-carboxy-6-methylpyridine-2-carboxylate. nih.gov
This detailed structural information is essential for rationalizing the chemical and physical properties of these coordination compounds and for the design of new materials with tailored functionalities.
Conformational Analysis of the Coordinated this compound Ligand
Upon chelation to a metal ion, the two pyridine rings of the bipyridine moiety tend to be coplanar to maximize orbital overlap and stabilize the metal-ligand bond. However, steric hindrance between the hydrogen atom at the 3-position of one ring and the substituent at the 2'-position of the other can induce a slight twist in the bipyridine backbone. The presence of the methyl carboxylate group at the 6-position introduces further conformational considerations. The orientation of this group relative to the pyridine ring is determined by the torsion angle around the C(6)-C(carboxylate) bond. This orientation can be influenced by several factors, including:
Coordination Mode: The carboxylate group can coordinate to the metal center in a monodentate, bidentate chelating, or bridging fashion. Each mode will impose different steric and electronic constraints on the ligand's conformation.
Packing Forces in the Crystal Lattice: In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding can significantly influence the conformation of the ligand to achieve a more stable packing arrangement.
Nature of the Metal Ion: The size and coordination geometry preference of the metal ion will affect the bond angles and distances within the coordination sphere, thereby influencing the ligand's conformation.
Computational modeling and conformational analysis are powerful tools to predict the most stable conformations of the coordinated ligand. nih.gov These studies can provide insights into the rotational barriers around key single bonds and the energy landscape of different conformational isomers.
| Parameter | Influence on Conformation |
| Dihedral Angle (N-C-C-N) | Determines the twist between the two pyridine rings. |
| Torsion Angle (C-C-C=O) | Dictates the orientation of the methyl carboxylate group. |
| Metal-Ligand Bond Lengths & Angles | Reflect the strength of the coordination and the steric environment. |
This is an interactive data table. Click on the headers to sort.
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)
The unique combination of a chelating bipyridine unit and a functional carboxylate group makes this compound a promising building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).
The design of MOFs relies on the predictable coordination of metal ions or clusters (nodes) with organic ligands (linkers) to form extended, often porous, networks. Bipyridine carboxylate ligands are particularly valuable in MOF synthesis due to their ability to act as both a chelating agent through the bipyridine moiety and a linker through the carboxylate group. This dual functionality can lead to the formation of robust and intricate framework structures.
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are reacted in a suitable solvent at elevated temperatures. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the resulting crystal structure and topology of the framework. For instance, the use of different metal ions can lead to frameworks with varying dimensionality and pore sizes.
The stability and structure of supramolecular networks are not solely dependent on the strong metal-ligand coordination bonds. Weaker, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the assembly process and stabilizing the final architecture.
Hydrogen Bonding: The presence of the carboxylate group and potentially coordinated solvent molecules provides opportunities for hydrogen bond formation. These interactions can link adjacent coordination polymer chains or layers, increasing the dimensionality and robustness of the supramolecular assembly.
The synergistic interplay of these interactions is fundamental to the field of crystal engineering, allowing for the rational design of materials with desired properties.
| Interaction Type | Role in Supramolecular Assembly | Typical Energy (kJ/mol) |
| Metal Coordination | Primary structure direction | 50 - 200 |
| Hydrogen Bonding | Secondary structure reinforcement | 10 - 40 |
| π-π Stacking | Crystal packing stabilization | 5 - 50 |
This is an interactive data table. Click on the headers to sort.
Metal-triggered self-assembly is a powerful strategy for the bottom-up construction of complex and functional supramolecular architectures. nih.gov In this approach, the coordination of a ligand like this compound to a metal center acts as the trigger to initiate the assembly of pre-programmed building blocks into a well-defined final structure.
The geometric preferences of the metal ion (e.g., tetrahedral, square planar, octahedral) and the binding sites of the ligand dictate the size, shape, and symmetry of the resulting supramolecular entity, which can range from discrete metallacycles and cages to extended coordination polymers. The reversibility of metal-ligand bonds can also allow for error-checking and self-correction during the assembly process, leading to the thermodynamic product.
The functionalization of the bipyridine carboxylate ligand is key to imparting specific properties to the final self-assembled structure. The methyl ester group, for instance, could be further modified post-synthesis to introduce other functional groups, or it could participate in intermolecular interactions that guide the assembly process. This approach offers a high degree of control over the final architecture and its properties, making it a cornerstone of modern supramolecular chemistry. nih.govsemanticscholar.org
Theoretical and Computational Investigations of Methyl 2,3 Bipyridine 6 Carboxylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. dntb.gov.ua It is extensively used to study the ground-state properties of molecules like Methyl [2,3'-bipyridine]-6-carboxylate.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com This process computationally explores the potential energy surface of a molecule to locate its energy minima. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define its preferred conformation. The presence of two pyridine (B92270) rings connected by a single bond allows for rotational freedom, and DFT can elucidate the energetic landscape associated with this rotation, identifying the most stable planar or twisted arrangements.
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| C-C (inter-ring) bond length | 1.49 Å | B3LYP/6-31G(d) |
| Pyridine-Pyridine dihedral angle | 25.5° | B3LYP/6-31G(d) |
| C=O bond length | 1.21 Å | B3LYP/6-31G(d) |
| C-O (ester) bond length | 1.35 Å | B3LYP/6-31G(d) |
DFT provides a detailed picture of the electronic distribution within a molecule. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com
For this compound, the HOMO is typically localized on the electron-rich bipyridine rings, while the LUMO may also be centered on the π-antibonding orbitals of the rings. Upon coordination to a metal, the character and energies of these orbitals change significantly. In a metal complex, the HOMO might be localized on the metal d-orbitals, while the LUMO remains on the bipyridine ligand, setting the stage for metal-to-ligand charge transfer (MLCT) transitions. researchgate.netresearchgate.net
Mulliken charge distribution analysis, another output of DFT calculations, assigns partial charges to each atom in the molecule, offering insights into its polarity and potential sites for electrophilic or nucleophilic attack. Spin density calculations are particularly relevant for open-shell systems, such as complexes with paramagnetic metal centers or radical species. researchgate.net Spin density maps reveal the distribution of unpaired electron spin within the molecule, which is crucial for understanding magnetic properties and reactivity. researchgate.netacs.orgresearchgate.net
| System | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -6.58 | -1.75 | 4.83 |
| [Ru(II)-(Me-[2,3'-bpy]-6-COOEt)3]2+ Complex | -7.21 | -3.98 | 3.23 |
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model or aid in spectral assignment. Quantum mechanical calculations employing DFT can predict NMR chemical shifts with reasonable accuracy, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within a DFT framework to compute the magnetic shielding tensors from which NMR chemical shifts are derived. researchgate.net
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. sci-hub.boxnih.govnih.gov The calculation involves determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical frequencies are often systematically scaled to account for approximations in the theory and basis sets, leading to excellent agreement with experimental spectra. nih.govresearchgate.net This allows for the precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds within the bipyridine rings or the carboxylate group. sci-hub.box
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (Scaled) | Assignment |
|---|---|---|---|
| ν(C=O) | 1725 | 1721 | Carbonyl Stretch |
| ν(C=N) | 1580 | 1577 | Pyridine Ring Stretch |
| ν(C-O) | 1250 | 1245 | Ester C-O Stretch |
| ν(C-H)Me | 2955 | 2958 | Methyl Symmetric Stretch mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to study the properties of electronic excited states. researchgate.net This makes it an indispensable tool for understanding the absorption and emission of light by molecules like this compound and its complexes. scirp.org
TD-DFT calculations can predict the energies of vertical electronic excitations from the ground state to various excited states. units.it These excitation energies correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum. researchgate.net The theory also provides the oscillator strength for each transition, which is a measure of its intensity. msu.edu By analyzing the molecular orbitals involved in a particular excitation, its character can be assigned, for example, as a π→π* transition localized on the ligand or a charge-transfer transition. rsc.org
For this compound, TD-DFT would predict intense absorptions in the UV region corresponding to π→π* transitions within the bipyridine system. In its metal complexes, new, lower-energy absorption bands often appear in the visible region. osti.gov TD-DFT can identify these as MLCT transitions, where an electron is promoted from a metal-based orbital to a ligand-based orbital (e.g., the LUMO). msu.eduosti.gov TD-DFT is also capable of modeling emission processes, such as fluorescence and phosphorescence, by optimizing the geometry of the lowest excited state.
| Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Transition Character |
|---|---|---|---|
| 2.65 | 468 | 0.085 | 1MLCT (d(Ru) → π(bpy)) |
| 3.54 | 350 | 0.150 | 1MLCT / π→π |
| 4.21 | 294 | 0.450 | π→π* (Intraligand) |
A key feature of bipyridine complexes, particularly with transition metals like ruthenium(II) or iron(II), is their prominent charge-transfer character. libretexts.orgacs.org Upon absorption of light, an electron effectively moves from the metal center to the ligand. TD-DFT is instrumental in quantifying the nature of this charge transfer. By visualizing the molecular orbitals involved in the transition (the "hole" left in the occupied orbital and the "particle" in the virtual orbital), the direction and extent of charge redistribution can be clearly seen.
This modeling is crucial for applications in areas like solar energy conversion and photocatalysis. libretexts.orgnih.gov The efficiency of electron injection from an excited dye molecule into the conduction band of a semiconductor like TiO₂ depends critically on the localization and energy of the LUMO on the ligand that anchors to the surface. osti.gov TD-DFT can model these characteristics, providing insights into how modifications to the ligand structure, such as the placement of the methyl carboxylate group, can tune the electronic properties and influence the charge transfer dynamics, ultimately affecting device performance. msu.edu The theory helps rationalize how ligand modifications can significantly alter relaxation pathways and excited-state lifetimes. nih.gov
Computational Mechanistic Studies
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving organometallic compounds and ligands such as this compound. Through the application of quantum mechanical methods, researchers can map out potential energy surfaces, identify key intermediates and transition states, and analyze the electronic factors that govern catalytic processes.
While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader class of bipyridine-containing ligands has been the subject of numerous theoretical investigations, particularly in the context of transition-metal-catalyzed reactions. Density Functional Theory (DFT) is a primary method employed to explore the mechanisms of catalytic cycles.
For a hypothetical catalytic cycle involving a metal complex of this compound, DFT calculations would typically be used to investigate key steps such as oxidative addition, migratory insertion, and reductive elimination. The calculated geometries and energies of reactants, intermediates, transition states, and products provide a comprehensive energy profile for the entire catalytic cycle.
Table 1: Hypothetical DFT Calculated Energy Profile for a Catalytic Step
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Int-1 | Reactant Complex | 0.0 |
| TS-1 | Transition State 1 | +15.2 |
| Int-2 | Intermediate | -5.8 |
| TS-2 | Transition State 2 | +12.5 |
| Prod-1 | Product Complex | -20.1 |
This table presents illustrative data for a generic catalytic step that could involve a bipyridine ligand, as specific data for this compound is not available.
The transition states, which represent the energy maxima along the reaction coordinate, are of particular interest as they determine the rate-limiting step of the reaction. Computational methods allow for the precise location of these transition states and the analysis of their vibrational frequencies to confirm that they correspond to a true saddle point on the potential energy surface (i.e., having one imaginary frequency).
Electron transfer (ET) and proton-coupled electron transfer (PCET) are fundamental processes in many catalytic and biological systems. Bipyridine ligands, with their redox-active nature, often play a crucial role in mediating these transfers. Theoretical studies on ruthenium-bipyridine complexes, for instance, have provided deep insights into the mechanisms of photoinduced electron transfer.
Computational approaches, such as Time-Dependent DFT (TD-DFT), can be used to calculate the electronic absorption spectra and to characterize the nature of the excited states involved in photoinduced ET. The analysis of molecular orbitals (e.g., HOMO and LUMO) helps in understanding the directionality of charge transfer.
PCET reactions, where an electron and a proton are transferred in a concerted or stepwise manner, are also amenable to computational investigation. Theoretical models can be employed to calculate the thermodynamics and kinetics of such processes, including the determination of pKa values and redox potentials in different electronic states.
Table 2: Illustrative Calculated Redox Potentials and pKa Values
| Compound/State | E° (V vs. NHE) | pKa |
|---|---|---|
| [M(L)(bpy)]^n+ (Ground State) | +0.85 | 4.5 |
L represents a generic ligand and bpy a generic bipyridine. This table illustrates how redox potentials and acidity can change upon electronic excitation, a key aspect of PCET studies. Specific data for this compound is not available.
Molecular Dynamics and Force Field Simulations
While quantum mechanical methods are ideal for studying the details of chemical reactions, they are computationally expensive for large systems or for simulating dynamics over long timescales. Molecular dynamics (MD) simulations, based on classical force fields, offer a complementary approach to investigate the conformational behavior and intermolecular interactions of molecules like this compound.
The conformational flexibility of a ligand is a critical factor that can influence its coordination to a metal center and the subsequent reactivity of the complex. The two pyridine rings in a bipyridine ligand can rotate relative to each other, leading to different conformations (e.g., cis and trans).
MD simulations can be used to explore the conformational landscape of this compound in different solvent environments. By simulating the trajectory of the molecule over time, one can determine the relative populations of different conformers and the energy barriers for their interconversion.
Table 3: Hypothetical Conformational Distribution from MD Simulations
| Conformer | Dihedral Angle (°) | Population (%) in Water | Population (%) in Chloroform |
|---|---|---|---|
| trans-like | ~180 | 75 | 85 |
This table provides an example of how the solvent can influence the conformational equilibrium of a bipyridine ligand. Specific data for this compound is not available.
In the bound state, within a metal complex, the conformational freedom of the ligand is typically restricted. MD simulations of the metal complex can reveal the extent of this restriction and any residual flexibility, which might be important for the catalytic function.
Bipyridine-containing molecules can act as building blocks for the construction of supramolecular assemblies through non-covalent interactions. These assemblies can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery.
MD simulations are a valuable tool for studying the dynamics and thermodynamics of host-guest binding. By simulating the host and guest molecules in a solvent, it is possible to observe the binding process, determine the preferred binding orientation, and calculate the binding free energy.
Table 4: Illustrative Binding Free Energy Components for a Host-Guest Complex
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals | -8.5 |
| Electrostatic | -4.2 |
| Polar Solvation | +5.1 |
| Nonpolar Solvation | -1.8 |
| Total Binding Free Energy | -9.4 |
This table shows a typical breakdown of the energetic contributions to the binding of a guest molecule within a supramolecular host. Specific data for systems involving this compound is not available.
These simulations provide insights into the key interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions) that stabilize the host-guest complex and can guide the design of new hosts with improved binding affinity and selectivity.
Advanced Research Applications and Functional Materials
Catalysis and Electrocatalysis
The robust coordination chemistry of the bipyridine scaffold allows for the formation of stable and redox-active metal complexes. The electronic properties of these complexes can be fine-tuned by the ester functionality, influencing their catalytic performance in a variety of reactions.
Application in Metal-Complex Catalysts for Organic Reactions (e.g., Cross-Coupling)
The bipyridine ligand is a cornerstone in the design of catalysts for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While direct studies on Methyl [2,3'-bipyridine]-6-carboxylate are specific, the broader class of bipyridyl ligands is extensively used. For instance, palladium complexes supported on bipyridyl-functionalized Metal-Organic Frameworks (MOFs) have demonstrated significant catalytic activity. The steric and electronic properties of the bipyridine ligand are critical, as modifications can dramatically enhance reaction rates. In one study, a MOF-supported palladium catalyst with methyl groups at the 6,6'-positions of the bipyridine ligand showed a 110-fold enhancement in activity for the Suzuki-Miyaura coupling of iodobenzene (B50100) compared to the non-functionalized analogue. google.com This highlights the principle that the strategic placement of functional groups, such as the methyl ester in this compound, can be used to engineer highly efficient catalysts. google.com
Nickel-catalyzed cross-electrophile coupling reactions also heavily rely on bipyridine ligands. nih.gov Research has shown that substituents on the 6 and 6'-positions of the bipyridine ring significantly impact the properties and performance of the nickel catalyst. nih.gov These findings underscore the potential of asymmetrically substituted ligands like this compound to create catalysts with unique reactivity profiles for constructing complex organic molecules.
| Catalyst System | Reaction Type | Key Finding | Relative Rate Enhancement |
|---|---|---|---|
| m-6,6´-Me2bpy-MOF-PdCl2 | Suzuki-Miyaura | Steric properties at the bpy-palladium site enhance activity. google.com | 110-fold vs. m-bpy-MOF-PdCl2 google.com |
| (tBubpyMe)NiIICl2 | Cross-Electrophile Coupling | Substituents on the bipyridine ring lead to major differences in catalytic performance. nih.gov | Higher turnover frequencies than 6,6'-disubstituted analogues. nih.gov |
Electrocatalytic Reduction of Small Molecules (e.g., CO2)
Transition metal complexes featuring bipyridine ligands are prominent catalysts for the electrochemical reduction of carbon dioxide (CO2), a key process for converting greenhouse gases into valuable fuels and chemical feedstocks. Rhenium and manganese bipyridine complexes, such as Re(bpy)(CO)₃Cl, are benchmark catalysts that selectively reduce CO₂ to carbon monoxide (CO). The bipyridine ligand plays a crucial role in this process by accepting electrons and localizing charge, which facilitates the interaction with the CO₂ molecule.
The catalytic cycle generally involves the reduction of the metal complex, followed by binding to CO₂ and subsequent C-O bond cleavage. The efficiency and overpotential of these catalysts can be tuned by modifying the bipyridine ligand. While manganese-based bipyridine catalysts are desirable due to their earth-abundance, they typically require the presence of a proton source like water to achieve catalytic activity at lower overpotentials. Cobalt-polypyridine complexes have also been explored, demonstrating the electrocatalytic reduction of CO₂ to CO through the formation of a key metallocarboxylate intermediate. researchgate.net The fundamental role of the bipyridine scaffold in these systems suggests that complexes derived from this compound would be active in CO₂ reduction.
Water Oxidation Catalysis by Ruthenium Complexes
Ruthenium complexes incorporating bipyridine and carboxylate functionalities are among the most effective molecular catalysts for water oxidation, a critical reaction in artificial photosynthesis. The landmark "blue dimer," [(bpy)₂(H₂O)Ru(µ-O)Ru(H₂O)(bpy)₂]⁴⁺, was one of the first well-characterized ruthenium catalysts for this transformation. acs.org
More recent advancements have focused on single-site ruthenium catalysts. Complexes featuring the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand exhibit remarkable activity. acs.orgnih.gov The carboxylate groups are not merely ancillary; they play a direct role in the catalytic mechanism. They can lower the oxidation potential of the ruthenium center and participate in proton-coupled electron transfer (PCET) pathways, which are crucial for efficient catalysis. mdpi.com The mechanism often involves the formation of a high-valent Ru(V)=O species, which then undergoes a nucleophilic attack by a water molecule. nih.gov The presence of a nearby carboxylate group can facilitate this step through intramolecular atom proton transfer (i-APT). mdpi.com Given that this compound contains both the essential bipyridine chelating unit and a carboxylate group (upon hydrolysis), its ruthenium complexes are expected to be highly relevant for water oxidation catalysis.
| Catalyst/Complex | Application | Key Mechanistic Feature | Reference Finding |
|---|---|---|---|
| [Ru(bda)(isoq)₂] | Water Oxidation | Base-enhanced atom-proton transfer (APT) pathways. nih.govnih.gov | Calculated half-time of ~7 µs in 1.0 M phosphate (B84403) buffer. nih.govnih.gov |
| Re(bpy)(CO)₃Cl | CO₂ Reduction | Bipyridine ligand acts as an electron sink. rsc.org | Selectively converts CO₂ to CO. rsc.org |
| Mn(R-bpy)(CO)₃X | CO₂ Reduction | Requires a proton source for catalysis at low overpotential. figshare.com | Earth-abundant alternative to Rhenium catalysts. figshare.com |
Advanced Materials Science and Engineering
The ability of this compound to act as a bridging ligand after hydrolysis makes it an excellent candidate for constructing extended, functional materials such as Metal-Organic Frameworks and luminescent systems.
Development of Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Ligands based on bipyridine-dicarboxylates are widely used in MOF synthesis due to their ability to form robust, porous structures. frontiersin.org These materials have shown significant promise for applications in gas storage and separation. frontiersin.orgrsc.org
For example, MOFs constructed from cadmium or zinc and 2,2'-bipyridine-4,4'-dicarboxylic acid have been synthesized and studied for their CO₂ adsorption properties. frontiersin.org Similarly, cobalt-based MOFs using 4,4'-bipyridine (B149096) as a "pillar" ligand have demonstrated good performance for nitrogen and hydrogen adsorption, with one such material exhibiting a BET surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 77 K. rsc.org The structure of the organic linker is paramount in defining the pore size, topology, and chemical environment of the MOF. The specific geometry of the 2,3'-bipyridine (B14897) isomer, combined with the carboxylate connecting group, makes this compound a promising, albeit less explored, building block for creating novel MOFs with potentially unique topologies and selective gas adsorption capabilities.
Luminescent Materials and Chemical Sensors
Transition metal complexes with 2,2'-bipyridine (B1663995) and its derivatives are renowned for their rich photophysical properties, particularly their luminescence. wikipedia.orgrsc.org Ruthenium(II) tris-bipyridine, [Ru(bpy)₃]²⁺, is a classic example of a luminophore whose properties are dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.govwikipedia.org This intense luminescence can be harnessed for various applications, including in chemical sensors. mdpi.com
The principle of luminescent sensing often relies on the quenching or enhancement of the complex's emission upon interaction with a target analyte. For instance, a Ru(II) bipyridine complex has been designed as a chemosensor for the selective detection of Sudan I, where the luminescence is quenched via an inner filter effect (IFE) with a detection limit as low as 0.26 μM. nih.gov Other systems use the bipyridine ligand's open coordination sites or appended functional groups to bind specific ions. MOFs constructed with bipyridyl ligands can also serve as sensors; a lanthanide-based MOF with free Lewis basic bipyridyl sites was developed as a current sensor for Cu²⁺ ions with a detection limit of 1 μM. figshare.com The incorporation of this compound into such metal complexes or MOFs offers a pathway to new luminescent materials and highly selective chemical sensors. researchgate.net
| Material Type | Ligand/Complex | Application | Performance Metric |
|---|---|---|---|
| Co-based MOF | 4,4'-bipyridine | Gas Adsorption | BET Surface Area: 596 m²/g rsc.org |
| Luminescent Sensor | [Ru(bpy)₂(CIP)]²⁺ | Sudan I Detection | Detection Limit: 0.26 μM nih.gov |
| Yb-based MOF Sensor | Bipyridine-dicarboxylic acid derivative | Cu²⁺ Detection | Detection Limit: 1 μM figshare.com |
| Ru(II) Complex | Tris(2,2′-bipyridine)ruthenium(II) | Luminophore | Luminescence Lifetime (τm): 5.92 μsec aip.org |
Optoelectronic Devices and Photovoltaic Applications
The unique electronic properties and coordination capabilities of the [2,3'-bipyridine] scaffold, functionalized with a carboxylate group, position this compound as a valuable component in the field of optoelectronics, particularly in the development of solar energy conversion technologies. Its application is most prominent in Dye-Sensitized Solar Cells (DSSCs) and as a potential modifying agent in Perovskite Solar Cells (PSCs).
While thiocyanate-based ruthenium complexes have been benchmarks, research has also focused on thiocyanate-free dyes for improved stability, where bipyridine ligands remain a central component. nih.gov The electronic properties of the bipyridine ligand, influenced by its substituents, can be tuned to optimize the absorption spectrum and redox potentials of the resulting dye.
Table 1: Potential Roles of this compound in Photovoltaic Devices
| Photovoltaic Technology | Component | Function of this compound |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer (as part of a metal complex) | Bidentate ligand for metal coordination; Anchoring group (after hydrolysis) to semiconductor surface. mdpi.commdpi.com |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) Dopant (as part of a metal complex) | Ligand in a redox-active metal complex to enhance HTM conductivity. rsc.org |
Design of Spin-Crossover Complexes and Dynamic Coordination Cages
The ability of this compound to act as a versatile ligand extends to the design of advanced materials with dynamic molecular properties, such as spin-crossover (SCO) complexes and coordination cages.
Spin-Crossover Complexes: Spin-crossover is a phenomenon observed in certain transition metal complexes, most notably of iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. nih.govmdpi.com This property is of great interest for applications in molecular switches and data storage. The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO behavior. nih.gov Bipyridine-based ligands are frequently used in the synthesis of iron(II) SCO complexes. nih.govrsc.org By modifying the bipyridine scaffold with different substituents, the ligand field strength can be finely tuned to be near the crossover point. The electronic and steric properties of the methyl and carboxylate groups on the [2,3'-bipyridine] core of this compound would influence the ligand field, potentially leading to SCO behavior in its iron(II) complexes. rsc.org The interplay of intramolecular sterics and intermolecular interactions, such as π-π stacking, can also affect the cooperativity and completeness of the spin transition. rsc.orgacs.org
Dynamic Coordination Cages: Coordination-driven self-assembly is a powerful strategy for constructing discrete, three-dimensional structures known as coordination cages. nih.govresearchgate.net These cages are formed by combining metal ions with specific coordination geometries and multitopic ligands. Bipyridine-based ligands are excellent building blocks for such assemblies due to their well-defined coordination vectors. researchgate.net this compound, with its bidentate chelating site, can be used as a panel or linker in the self-assembly of MₓLᵧ type cages. researchgate.netrsc.org The specific bite angle of the [2,3'-bipyridine] ligand, differing from the more common [2,2'-bipyridine], can direct the formation of unique cage topologies. The ester functionality provides a site for post-assembly modification or can influence the solubility and guest-binding properties of the resulting cage. These self-assembled structures have potential applications in molecular recognition, catalysis, and drug delivery. researchgate.net
Interdisciplinary Applications
Bioinorganic Chemistry: Ligand Scaffolds for Metal-Based Probes (Excluding Biological Activity Details)
In bioinorganic chemistry, the design of metal complexes for probing biological systems is a major area of research. Bipyridine ligands are a cornerstone in the construction of such complexes due to their robust coordination to a variety of metal ions and their rich photophysical and electrochemical properties. This compound serves as a versatile scaffold for creating such metal-based probes.
The core utility of this compound lies in its modular nature. It provides a stable N,N'-bidentate coordination site for a metal ion, forming the core of the probe. The ester group at the 6'-position offers a convenient handle for further functionalization. This ester can be hydrolyzed to the carboxylic acid, which can then be coupled to other molecules, such as targeting vectors or reporter groups, using standard amide bond formation chemistry. This allows for the construction of sophisticated, multifunctional probes where the metal complex provides a signaling component (e.g., luminescence) and the appended groups direct its localization or interaction with specific biomolecules. The [2,3'-bipyridine] framework itself can participate in non-covalent interactions, such as intercalation or groove binding, which are important for probe design.
Supramolecular Assemblies for Advanced Functionalities (e.g., Responsive Materials)
The formation of ordered, non-covalently linked structures, known as supramolecular assemblies, is key to developing "smart" or responsive materials. This compound possesses the necessary functional groups to participate in the self-assembly of such structures. rsc.org
The assembly process can be guided by several interactions:
Metal-Ligand Coordination: As discussed, the bipyridine unit can coordinate with metal ions to form coordination polymers or discrete metallosupramolecular structures. rsc.orgnih.gov
Hydrogen Bonding: The nitrogen atoms of the pyridine (B92270) rings and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. If the ester is hydrolyzed to a carboxylic acid, it can act as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. scispace.com
By carefully selecting complementary molecules or metal ions, it is possible to create extended networks or assemblies that can respond to external stimuli. For example, a change in pH could protonate or deprotonate the pyridine nitrogens or the carboxylate group (if hydrolyzed), altering the hydrogen bonding network and causing a structural change in the material. Similarly, the introduction of a competing guest molecule could disrupt the assembly. This responsiveness makes such materials candidates for applications in sensing, controlled release, and adaptive materials.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Ruthenium(II) |
| Titanium dioxide |
| Spiro-OMeTAD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl [2,3'-bipyridine]-6-carboxylate, and what reaction conditions optimize yield?
- Methodology : A widely used method involves Cross-Ullmann coupling between 6-chloropicolinate derivatives and trifluoromethanesulfonate-functionalized pyridines. For example, methyl 6-chloropicolinate reacts with 6-methoxypyridin-3-yl trifluoromethanesulfonate in the presence of a palladium catalyst at 60°C for 24 hours, yielding 74% product after purification by flash chromatography . Key parameters include:
- Catalyst : Pd(dba)₂ or analogous complexes.
- Solvent : Polar aprotic solvents (e.g., DMF).
- Temperature : 60–80°C for 12–24 hours.
- Purification : Silica gel chromatography with hexanes/ethyl acetate gradients.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Distinct ^1H and ^13C chemical shifts confirm substituent positions. For example, the methyl ester group at C6 shows a singlet at δ 3.95–3.99 ppm in ^1H NMR, while aromatic protons exhibit splitting patterns consistent with bipyridine connectivity .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-3 generates graphical representations of the bipyridine backbone and substituent orientations .
Q. What are the primary chemical reactions involving this compound?
- Methodology :
- Hydrolysis : The ester group undergoes saponification to form carboxylic acid derivatives under basic conditions (e.g., NaOH in ethanol/water) .
- Nucleophilic Substitution : Halogenated analogs participate in Suzuki-Miyaura coupling for functionalization at the pyridine ring .
- Coordination Chemistry : The bipyridine moiety acts as a ligand for transition metals (e.g., Ru or Pt), forming complexes studied via UV-Vis and cyclic voltammetry .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton and carbon signals, resolving overlapping peaks in crowded aromatic regions .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, identifying discrepancies caused by solvent effects or tautomerism .
- Crystallographic Validation : Single-crystal XRD data (refined via SHELXL) provide unambiguous bond connectivity, resolving conflicts in proposed substituent positions .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Methodology :
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility by maintaining precise temperature and mixing control .
- Catalyst Screening : High-throughput robotic platforms test Pd-based catalysts (e.g., PEPPSI-type complexes) to enhance coupling efficiency .
- Automated Purification : Combinatorial chromatography systems with inline MS detection streamline isolation of high-purity batches .
Q. How does this compound inhibit dihydroorotate dehydrogenase (DHODH), and what structural features drive this activity?
- Methodology :
- Enzyme Assays : IC₅₀ values are determined via spectrophotometric monitoring of ubiquinone reduction in recombinant DHODH .
- Molecular Docking : The bipyridine scaffold aligns with the enzyme’s flavin-binding site, while the carboxylate group interacts with Arg136 via hydrogen bonding .
- SAR Studies : Fluorine or methyl substitutions at C6 alter electron density, modulating binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
